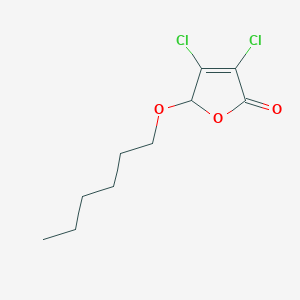phosphanium chloride CAS No. 62879-53-2](/img/structure/B14501684.png)
[2-(Carbamoylamino)-2-oxoethyl](triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carbamoylamino)-2-oxoethylphosphanium chloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triphenylphosphonium group, which is known for its ability to facilitate the delivery of molecules into cells, making it a valuable tool in biochemical research and pharmaceutical development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylamino)-2-oxoethylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable carbamoylamino-oxoethyl precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield. Common solvents used in this synthesis include dichloromethane and acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-(Carbamoylamino)-2-oxoethylphosphanium chloride may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2-(Carbamoylamino)-2-oxoethylphosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: It can be reduced to yield phosphine and other related compounds.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different functional groups.
科学研究应用
2-(Carbamoylamino)-2-oxoethylphosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology: The compound’s ability to penetrate cell membranes makes it useful in studies involving mitochondrial targeting and cellular uptake mechanisms.
Industry: The compound is used in the development of new materials and catalysts due to its unique chemical properties.
作用机制
The mechanism by which 2-(Carbamoylamino)-2-oxoethylphosphanium chloride exerts its effects involves its interaction with cellular membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers, enabling it to deliver attached molecules into cells. This property is particularly valuable in targeting mitochondria, where the compound can accumulate due to the negative membrane potential.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A related compound that lacks the carbamoylamino-oxoethyl group but shares the triphenylphosphonium core.
2-(Carbamoylamino)-2-oxoethylphosphanium chloride: A similar compound with two phenyl groups instead of three.
2-(Carbamoylamino)-2-oxoethylphosphanium chloride: Another variant with a single phenyl group.
Uniqueness
2-(Carbamoylamino)-2-oxoethylphosphanium chloride is unique due to its combination of the carbamoylamino-oxoethyl group with the triphenylphosphonium moiety. This structure provides enhanced cellular uptake and targeting capabilities, making it a valuable tool in various scientific and industrial applications.
属性
CAS 编号 |
62879-53-2 |
|---|---|
分子式 |
C21H20ClN2O2P |
分子量 |
398.8 g/mol |
IUPAC 名称 |
[2-(carbamoylamino)-2-oxoethyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C21H19N2O2P.ClH/c22-21(25)23-20(24)16-26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2,(H2-,22,23,24,25);1H |
InChI 键 |
GKHRHCOPOKHOLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC(=O)NC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


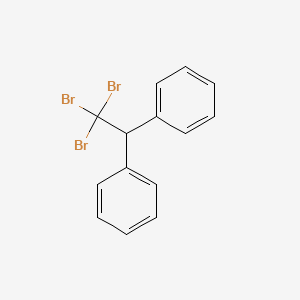
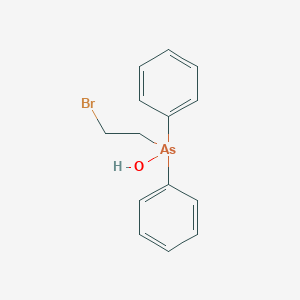

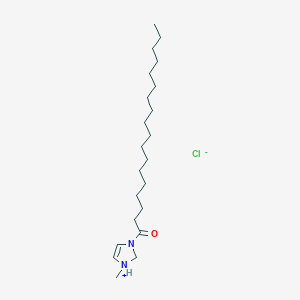



![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)
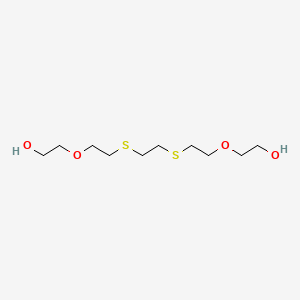

![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)


